molecular formula C12H17N3O2S B021133 Didesmethyl sumatriptan CAS No. 88919-22-6

Didesmethyl sumatriptan

Cat. No.: B021133
CAS No.: 88919-22-6
M. Wt: 267.35 g/mol
InChI Key: MURZXKIEJFJMPP-UHFFFAOYSA-N
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Description

Didesmethyl sumatriptan (chemical name: 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide) is a secondary metabolite of sumatriptan, a first-generation triptan used for acute migraine treatment. Its molecular formula is C₁₂H₁₇N₃O₂S, with a molecular weight of 267.35 g/mol and a CAS number of 88919-22-6 . Structurally, it differs from sumatriptan by the removal of two methyl groups (N,N-didemethylation), resulting in a primary amine group on the ethyl side chain (Figure 1). This demethylation occurs via cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP2D6, acting on the intermediate metabolite N-desmethyl sumatriptan .

Biochemical Analysis

Biochemical Properties

. Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and methanesulfonamide groups .

Cellular Effects

Given its structure, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would provide valuable insights .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide are not well-characterized . The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biological Activity

Didesmethyl sumatriptan, a metabolite of sumatriptan, has garnered attention due to its biological activity and potential therapeutic effects, particularly in the context of migraine treatment. This article delves into its metabolic pathways, pharmacological properties, and clinical implications based on diverse research findings.

Metabolism of this compound

This compound is primarily formed through the metabolic degradation of sumatriptan. The metabolic pathway involves:

  • Oxidative Deamination : Sumatriptan is metabolized by monoamine oxidase A (MAO A), leading to the formation of N-desmethyl sumatriptan, which is further demethylated to produce this compound .
  • Cytochrome P450 Enzymes : Recent studies indicate that cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6) also play a role in the metabolism of sumatriptan and its derivatives .

The following table summarizes the metabolic conversion of sumatriptan to its metabolites:

Compound Metabolic Pathway Enzyme Involved
SumatriptanOxidative DeaminationMAO A
N-desmethyl sumatriptanFurther DemethylationCYP1A2, CYP2D6
This compoundResult of N-desmethylationCYP1A2, CYP2D6

Pharmacological Activity

This compound exhibits pharmacological properties that are crucial for its therapeutic efficacy:

  • Serotonin Receptor Agonism : Like its parent compound, this compound acts as an agonist at serotonin receptors (5-HT_1B and 5-HT_1D), contributing to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release .
  • Efficacy in Migraine Treatment : Studies have shown that this compound retains significant activity in alleviating migraine symptoms. It has been observed that higher concentrations lead to enhanced efficacy in pain relief compared to lower concentrations .

Clinical Implications and Case Studies

Clinical studies have explored the effectiveness and safety profile of this compound in treating migraines:

  • Efficacy Trials : In a randomized controlled trial involving 37,250 participants, oral sumatriptan (including its metabolites) demonstrated superior efficacy over placebo in achieving pain relief within two hours post-administration . The number needed to treat (NNT) for pain-free status at two hours was reported as 6.1 for the 50 mg dose.
  • Adverse Events : While generally well-tolerated, some patients reported mild to moderate adverse events. Serious cardiovascular events were noted but were rare and often associated with pre-existing conditions .

Summary of Findings

The biological activity of this compound is characterized by:

  • Metabolic Pathways : Primarily formed through MAO A-mediated oxidative deamination and further demethylation by cytochrome P450 enzymes.
  • Pharmacological Effects : Acts as a potent agonist at serotonin receptors, contributing to its effectiveness in migraine treatment.
  • Clinical Efficacy : Demonstrated significant therapeutic potential in alleviating migraine symptoms with an acceptable safety profile.

Scientific Research Applications

Pharmacological Properties

Didesmethyl sumatriptan is primarily recognized for its role as a serotonin receptor agonist. It interacts with various serotonin receptors (5-HT_1B and 5-HT_1D), which are crucial in the regulation of vascular tone and neurotransmitter release. This interaction leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are key mechanisms in alleviating migraine symptoms .

Table 1: Comparison of Serotonin Receptor Agonism

Compound5-HT_1B Agonism5-HT_1D AgonismClinical Application
SumatriptanStrongStrongAcute migraine treatment
This compoundModerateModeratePotential for migraine therapy

Metabolic Pathways

The metabolism of sumatriptan involves oxidative deamination, primarily mediated by monoamine oxidase A (MAO A) and cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6. This compound is formed as a result of this metabolic process. Studies indicate that this compound exhibits significantly higher degradation rates than sumatriptan itself, particularly when exposed to MAO A .

Table 2: Metabolic Stability of Sumatriptan Derivatives

CompoundMAO A Stability (%)MAO B Stability (%)
Sumatriptan~90% after 15 min≥99%
N-desmethyl Sumatriptan~80% after 15 min≥99%
This compound~70% after 15 min≥99%

Clinical Implications

The pharmacokinetic profile of this compound suggests that it could be a valuable therapeutic agent in managing migraines. Its enhanced permeability and solubility when formulated with cyclodextrins have been shown to improve its bioavailability, making it a candidate for novel drug delivery systems . Furthermore, the lower stability of this compound compared to its parent compound may influence dosing regimens and therapeutic outcomes.

Case Studies and Research Findings

Recent studies have examined the efficacy of this compound in various formulations:

  • Transdermal Delivery Systems : Research demonstrated that this compound could be effectively incorporated into transdermal patches, enhancing patient compliance while providing rapid relief from acute migraine attacks .
  • Combination Therapies : Clinical trials are exploring the use of this compound in combination with other analgesics to assess synergistic effects on migraine relief. Preliminary results indicate promising outcomes that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Didesmethyl sumatriptan in preclinical studies?

  • Methodological Answer : Synthesis typically involves demethylation of sumatriptan using selective enzymatic or chemical agents (e.g., cytochrome P450 isoforms or oxidative reagents). Characterization employs HPLC-MS for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Stability studies under varying pH and temperature conditions are critical to validate storage protocols .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., deuterated internal standards) ensures precision in pharmacokinetic studies. Cross-validation with ELISA or radioimmunoassay is recommended to address matrix interference .

Q. How do researchers assess the metabolic stability of this compound in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS analysis to identify primary metabolites. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method. Compare results across species (e.g., human vs. rodent) to predict in vivo behavior .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., dosing routes, sample collection times). Use population pharmacokinetic modeling (PopPK) to account for inter-individual variability. Replicate key studies with standardized protocols, explicitly reporting covariates like age, sex, and hepatic function .

Q. How can in silico models improve the prediction of this compound’s efficacy in migraine pathophysiology?

  • Methodological Answer : Apply molecular docking simulations to evaluate binding affinity to 5-HT₁B/₁D receptors. Validate predictions with ex vivo electrophysiology assays on trigeminal ganglia. Integrate machine learning algorithms trained on clinical trial data to identify biomarkers correlated with therapeutic response .

Q. What strategies address the limited bioavailability of this compound in CNS-targeted delivery?

  • Methodological Answer : Develop nanoparticle-based formulations (e.g., lipidic or polymeric carriers) to enhance blood-brain barrier penetration. Test efficacy using in vivo models with telemetric intracranial pressure monitoring. Compare bioavailability via AUC₀–24h measurements in plasma and cerebrospinal fluid .

Q. How do researchers reconcile discrepancies in metabolite profiling across different this compound studies?

  • Methodological Answer : Harmonize metabolite identification using high-resolution mass spectrometry (HRMS) libraries and open-access databases (e.g., HMDB). Perform kinetic studies to distinguish primary metabolites from degradation products. Publish raw spectral data in supplementary materials for cross-study validation .

Q. Data Analysis & Synthesis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound trials?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling data. Apply Bayesian hierarchical models to pool results from small-sample studies. Report effect sizes with 95% credible intervals to quantify uncertainty .

Q. How can systematic reviews critically evaluate the safety profile of this compound?

  • Methodological Answer : Follow PRISMA guidelines to screen preclinical and clinical studies. Extract adverse event data using MedDRA terminology, and perform risk-of-bias assessments with tools like SYRCLE or Cochrane RoB 2.0. Use GRADE criteria to rate evidence quality and identify gaps (e.g., long-term neurotoxicity data) .

Q. Ethical & Methodological Considerations

Q. What protocols ensure ethical rigor in human trials involving this compound?

  • Methodological Answer : Adhere to ICH-GCP guidelines for informed consent and adverse event reporting. Include diverse participant cohorts to assess sex- and ethnicity-specific responses. Publish trial protocols on registries (e.g., ClinicalTrials.gov ) to enhance transparency .

Comparison with Similar Compounds

Structural and Metabolic Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Metabolic Enzymes Major Metabolic Pathway(s)
Sumatriptan C₁₄H₂₁N₃O₂S 295.40 CYP1A2, CYP2C19, CYP2D6 N-demethylation → N-desmethyl sumatriptan
N-Desmethyl Sumatriptan C₁₃H₁₉N₃O₂S 281.38 CYP1A2, CYP2D6 Further demethylation → Didesmethyl sumatriptan
This compound C₁₂H₁₇N₃O₂S 267.35 MAO A Oxidative deamination to acetaldehyde derivatives
Zolmitriptan C₁₆H₂₁N₅O₂ 315.38 CYP1A2, MAO A (not a substrate) N-oxidation, decarboxylation

Key Observations :

  • Unlike zolmitriptan, this compound is a MAO A substrate , making it susceptible to rapid degradation (Table 2) .

Enzymatic Stability and Degradation Rates

Degradation by Monoamine Oxidase A (MAO A):

Compound Stability After 60-Min Incubation (%) Degradation Rate (%)
Sumatriptan 75–79 21–25
N-Desmethyl Sumatriptan 45–48 52–55
This compound 13–15 85–87

Notes:

  • This compound exhibits >85% degradation by MAO A within 60 minutes, far exceeding the rates for sumatriptan and N-desmethyl sumatriptan .

CYP-Mediated Metabolism

Conversion Pathways :

Sumatriptan → N-Desmethyl Sumatriptan :

  • CYP2D6 contributes to 13% formation of N-desmethyl sumatriptan .

N-Desmethyl Sumatriptan → this compound :

  • CYP1A2 : 3% formation.
  • CYP2D6 : 13% formation .

Enzyme Inhibition Considerations :

  • CYP inhibitors (e.g., fluvoxamine) may reduce the formation of this compound, indirectly prolonging sumatriptan’s half-life .

Pharmacokinetic and Pharmacodynamic Implications

  • In contrast, sumatriptan itself has low oral bioavailability (~15%) due to first-pass metabolism .
  • Receptor Affinity : Sumatriptan primarily targets 5-HT1B/1D receptors for migraine relief. This compound’s receptor-binding profile remains uncharacterized, but its rapid MAO A-mediated degradation likely limits clinical effects .
  • Comparative Efficacy : Unlike second-generation triptans (e.g., zolmitriptan), this compound lacks evidence of therapeutic use. Zolmitriptan benefits from improved CNS penetration and a longer half-life (~3 hours vs. sumatriptan’s ~2 hours) .

Properties

IUPAC Name

1-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURZXKIEJFJMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237424
Record name Didesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88919-22-6
Record name 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethyl sumatriptan
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Record name Didesmethyl sumatriptan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-methanesulfonamide, 3-(2-aminoethyl)-N-methyl
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Record name DIDESMETHYL SUMATRIPTAN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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